molecular formula C14H19N3O4 B2891273 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1795088-13-9

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2891273
CAS No.: 1795088-13-9
M. Wt: 293.323
InChI Key: XSYZBKLCBZKUKU-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group. Its molecular formula is C13H18N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 2-amino-2-methoxyethanol to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted imidazolidine derivatives.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler compound with similar methoxyphenyl and amide groups.

    2-methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the imidazolidine ring and carboxamide group.

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups and ring structure, which confer specific chemical properties and biological activities

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-11-6-4-3-5-10(11)12(21-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZBKLCBZKUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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